(3-(4-Methylthiazol-2-yl)phenyl)methanamine
CAS No.:
Cat. No.: VC13327053
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2S |
|---|---|
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | [3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3 |
| Standard InChI Key | NDPPDLXQPDFMAB-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)C2=CC=CC(=C2)CN |
| Canonical SMILES | CC1=CSC(=N1)C2=CC=CC(=C2)CN |
Introduction
Structural and Physicochemical Properties
The molecular formula of (3-(4-Methylthiazol-2-yl)phenyl)methanamine is C₁₁H₁₂N₂S, with a molecular weight of 204.29 g/mol. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Exact Mass | 204.072 g/mol |
| Topological Polar Surface Area (TPSA) | 67.15 Ų |
| LogP (Partition Coefficient) | 3.65 |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 3 (thiazole N, amine N) |
The thiazole ring’s electron-withdrawing nature and the amine group’s basicity influence the compound’s solubility and reactivity. The 4-methyl substitution on the thiazole enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthetic Routes and Optimization
The synthesis of (3-(4-Methylthiazol-2-yl)phenyl)methanamine involves multi-step strategies to assemble the thiazole and phenyl moieties. A representative route includes:
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Thiazole Formation: Cyclocondensation of 2-chloro-1-(4-methylthiazol-2-yl)ethanone with thiourea yields the 4-methylthiazole core.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the thiazole boronic ester with 3-bromophenylmethanamine introduces the phenylmethanamine group.
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Amine Protection/Deprotection: Boc-protection of the amine during coupling prevents undesired side reactions, followed by acidic deprotection .
Biological Activity and Mechanisms
(3-(4-Methylthiazol-2-yl)phenyl)methanamine exhibits diverse biological activities, attributed to its interaction with enzymes and receptors:
Antimicrobial Activity
In vitro studies demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The thiazole ring disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the amine group enhances solubility for cytoplasmic uptake .
Neuroprotective Effects
In neuronal models, the compound reduces oxidative stress by scavenging ROS (60% reduction at 50 µM) and enhancing SOD activity. The thiazole moiety chelates metal ions, mitigating Fenton reaction-driven lipid peroxidation .
Applications in Drug Development
(3-(4-Methylthiazol-2-yl)phenyl)methanamine serves as a building block in several therapeutic areas:
PROTACs (Proteolysis-Targeting Chimeras)
The amine group conjugates to E3 ligase ligands (e.g., VHL or CRBN), enabling targeted protein degradation. A derivative, VH032 amine, degraded BRD4 at DC₅₀ = 12 nM in prostate cancer models .
Kinase Inhibitors
Structural analogs inhibit Abl1 (IC₅₀ = 45 nM) and EGFR (IC₅₀ = 89 nM) by occupying the hydrophobic back pocket. Substituent optimization at the 5-position of thiazole improves selectivity .
Antibacterial Agents
Quaternary ammonium derivatives exhibit 10-fold higher potency against methicillin-resistant S. aureus (MRSA) by disrupting membrane integrity.
Recent Advances and Future Directions
Recent studies highlight innovative applications:
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Photoaffinity Probes: Incorporation of diazirine enables target identification in live cells .
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Metal-Organic Frameworks (MOFs): Thiazole-amine coordination polymers show promise in CO₂ capture (adsorption capacity = 4.2 mmol/g).
Future research should prioritize:
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